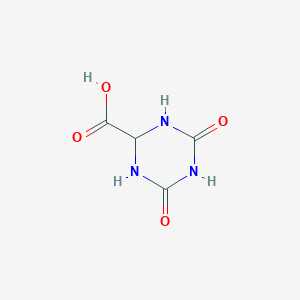

Dihydro-5-azaorotic acid

Description

Historical Context of Pyrimidine (B1678525) Antimetabolites in Biochemical Investigations

The development and study of pyrimidine antimetabolites have a rich history rooted in the quest to understand and control cellular growth. researchgate.netnumberanalytics.combritannica.com These compounds are structurally similar to naturally occurring pyrimidines, the building blocks of nucleic acids like DNA and RNA. researchgate.netbritannica.comnih.gov By mimicking these essential metabolites, antimetabolites can interfere with the biochemical pathways responsible for nucleic acid synthesis. researchgate.netnumberanalytics.com This interference can halt cell division and growth, a principle that became foundational in cancer chemotherapy and the study of metabolic regulation. researchgate.netbritannica.com

Early research in this area was driven by the observation that rapidly dividing cancer cells have a high demand for nucleic acid precursors. researchgate.net This led to the rational design of molecules that could act as "fraudulent" nucleotides, being incorporated into metabolic pathways but ultimately blocking them. researchgate.net These pyrimidine analogs, once activated within the cell to their nucleotide forms, can inhibit critical enzymes or be incorporated into DNA and RNA, leading to dysfunctional macromolecules and cell death. researchgate.netcuni.cz The study of these antimetabolites has not only yielded powerful therapeutic agents but has also provided researchers with precise tools to probe the complexities of pyrimidine metabolism. researchgate.net

Discovery and Initial Characterization of Dihydro-5-azaorotic Acid as a Pyrimidine Analog

This compound emerged from the systematic investigation of pyrimidine analogs as potential inhibitors of nucleotide biosynthesis. It was identified and characterized as a specific inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase. nih.govcas.cz This enzyme catalyzes a crucial oxidation step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate (B1227488). nih.gov

Initial studies, often conducted using cell-free extracts from sources like Escherichia coli and mammalian tissues, demonstrated the potent and selective inhibitory effect of this compound on dihydroorotate dehydrogenase. nih.govcas.cz For instance, research on Ehrlich ascites tumor cells confirmed that the compound effectively blocked the dehydrogenation of dihydroorotate. nih.gov This specific action distinguished it from other pyrimidine analogs that might have broader or different inhibitory targets. The discovery of this compound provided a more targeted tool for studying a specific enzymatic step in the pyrimidine pathway.

Significance of this compound in Elucidating Pyrimidine Metabolic Pathways

The primary significance of this compound lies in its role as a specific inhibitor of dihydroorotate dehydrogenase, which has been instrumental in clarifying the regulation and importance of the de novo pyrimidine synthesis pathway. nih.govnih.gov By blocking this single enzymatic step, researchers can induce a state of pyrimidine starvation and observe the downstream consequences on cellular function.

Studies using this compound have provided direct evidence for the essential role of de novo pyrimidine synthesis in processes like DNA and RNA replication. For example, in experiments with Ehrlich ascites tumor cells, the application of 2 mM this compound led to an inhibition of the incorporation of labeled dihydroorotate into nucleic acids, and a subsequent halt in the increase of RNA and DNA content. nih.govcapes.gov.br This cessation of nucleic acid synthesis resulted in an accumulation of cells in the G1 phase of the cell cycle, demonstrating the pathway's critical link to cell proliferation. nih.gov

Structure

3D Structure

Properties

CAS No. |

499-09-2 |

|---|---|

Molecular Formula |

C4H5N3O4 |

Molecular Weight |

159.1 g/mol |

IUPAC Name |

4,6-dioxo-1,3,5-triazinane-2-carboxylic acid |

InChI |

InChI=1S/C4H5N3O4/c8-2(9)1-5-3(10)7-4(11)6-1/h1H,(H,8,9)(H3,5,6,7,10,11) |

InChI Key |

IRFZLMWJJPULRF-UHFFFAOYSA-N |

SMILES |

C1(NC(=O)NC(=O)N1)C(=O)O |

Canonical SMILES |

C1(NC(=O)NC(=O)N1)C(=O)O |

Other CAS No. |

499-09-2 |

Synonyms |

5-aza-5,6-dihydroorotic acid DHOX dihydro-5-azaorotic acid dihydrooxonate |

Origin of Product |

United States |

Enzymatic Interaction and Inhibition Profiles of Dihydro 5 Azaorotic Acid

Target Enzyme Identification: Dihydroorotate (B8406146) Dehydrogenase (DHODH) as a Primary Target

Dihydroorotate dehydrogenase (DHODH) has been unequivocally identified as the primary molecular target of Dihydro-5-azaorotic acid. nih.govnih.gov This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. nih.gov DHODH catalyzes the oxidation of dihydroorotate to orotate (B1227488), a key step in this vital metabolic pathway. nih.govnih.gov The inhibition of DHODH by this compound effectively blocks this pathway, leading to a depletion of the pyrimidine (B1678525) pool necessary for cell proliferation. nih.govcapes.gov.br

Specificity of this compound for DHODH

Research has demonstrated that this compound is a specific inhibitor of dihydroorotate dehydrogenase. nih.govnih.gov Studies have shown that while other pyrimidine analogs may inhibit multiple enzymes in the pyrimidine biosynthesis pathway, this compound appears to specifically target DHODH. nih.gov For instance, in a study comparing various pyrimidine analogs, Dihydro-5-azaorotate was one of only two compounds that showed specific inhibition of DHODH. nih.gov This specificity is crucial as it minimizes off-target effects and provides a more focused mechanism of action. Experiments using cell homogenates have confirmed that the dehydrogenation of dihydroorotate is effectively blocked by this inhibitor. nih.gov

Kinetic Analysis of DHODH Inhibition by this compound

Kinetic studies have been instrumental in characterizing the inhibitory action of this compound on DHODH. These analyses help to understand the nature of the inhibition, whether it is competitive, non-competitive, or uncompetitive. While detailed kinetic data for this compound is not extensively reported in the provided context, kinetic analysis of other DHODH inhibitors, such as isobavachalcone, has revealed a competitive mode of inhibition against the substrate. nih.gov This suggests that the inhibitor likely binds to the active site of the enzyme, competing with the natural substrate, dihydroorotate. Further kinetic studies on this compound would be necessary to definitively determine its precise mechanism of inhibition.

Comparative Studies of DHODH Inhibition Across Species and Isoforms

The inhibition of DHODH by various compounds has been studied across different species and isoforms of the enzyme. Human DHODH, for instance, is a mitochondrial enzyme. nih.govnih.gov Comparative studies are essential as the structure and properties of DHODH can vary between organisms. For example, DHODH in bacteria like Escherichia coli has been shown to be inhibited by this compound. cas.cz Similarly, studies on human spleen mitochondrial DHODH have confirmed its inhibition by this compound. nih.gov Such comparative analyses are vital for drug development, as they can inform the design of species-specific inhibitors or broad-spectrum agents.

Inhibition of Other Enzymes in the De Novo Pyrimidine Biosynthesis Pathway

While DHODH is the primary target, it is important to investigate the effects of this compound on other enzymes within the de novo pyrimidine biosynthesis pathway to fully understand its pharmacological profile.

Effects on Orotate Phosphoribosyltransferase Activity

Orotate phosphoribosyltransferase (OPRTase) is the enzyme that catalyzes the subsequent step in the pathway, converting orotate to orotidine (B106555) 5'-monophosphate (OMP). wikipedia.orgebi.ac.uk Research indicates that this compound is a specific inhibitor of DHODH and does not appear to significantly inhibit OPRTase. nih.gov In a study evaluating numerous pyrimidine analogs, Dihydro-5-azaorotate was not among the compounds listed as inhibitors of OPRTase. nih.gov However, a separate study on Plasmodium falciparum found this compound to be ineffective against the parasite, which relies on de novo pyrimidine synthesis, suggesting that its inhibitory profile might be complex and species-dependent. asm.org

Analysis of Multi-Enzyme Pathway Perturbations

This compound is a recognized inhibitor of the de novo pyrimidine biosynthesis pathway, a critical metabolic route for the synthesis of nucleotide precursors essential for DNA and RNA synthesis. Its inhibitory actions primarily target enzymes within this pathway, leading to significant perturbations.

The primary target of this compound is dihydroorotate dehydrogenase (DHODH) , the fourth enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate. medchemexpress.commedchemexpress.com By inhibiting DHODH, Dihydro-5-azaorotate effectively halts this crucial step, leading to a depletion of orotate and subsequent pyrimidine nucleotides. ebi.ac.uk

Furthermore, research has indicated that the related compound, 5-azaorotic acid, inhibits orotate phosphoribosyltransferase (OPRTase) , the enzyme responsible for converting orotate to orotidine 5'-monophosphate (OMP). ebi.ac.uknih.gov While this compound's primary impact is on DHODH, the inhibition of downstream enzymes like OPRTase by its analogue highlights the multi-faceted disruption of the pyrimidine synthesis pathway by aza-substituted pyrimidine analogues. The collective inhibition of these enzymes can lead to a significant bottleneck in the production of UMP, a precursor for all other pyrimidine nucleotides.

The following table summarizes the key enzymes in the de novo pyrimidine biosynthesis pathway affected by this compound and its close analogue, 5-azaorotic acid.

| Enzyme | Abbreviation | EC Number | Role in Pathway | Inhibitor |

| Dihydroorotate Dehydrogenase | DHODH | 1.3.5.2 | Catalyzes the oxidation of dihydroorotate to orotate. | This compound |

| Orotate Phosphoribosyltransferase | OPRTase | 2.4.2.10 | Converts orotate to orotidine 5'-monophosphate. | 5-Azaorotic acid |

Molecular Mechanisms of Enzyme-Dihydro-5-azaorotic Acid Interactions

The inhibitory effects of this compound are rooted in its specific molecular interactions with target enzymes. These interactions are defined by the structural characteristics of the compound and the nature of its binding to the enzyme's active site.

The inhibitory specificity of this compound towards DHODH is primarily due to its nature as a structural analogue of the natural substrate, L-dihydroorotate. uni-hamburg.de The key structural feature of Dihydro-5-azaorotate is the substitution of the methylene (B1212753) moiety at the 5-position with a third amino function. uni-hamburg.de This structural mimicry allows it to bind to the substrate-binding site of DHODH. uni-hamburg.de Because of this close resemblance to the substrate, it is recognized by the enzyme but cannot be processed in the same way, thus blocking the enzyme's catalytic activity.

This compound functions as a competitive inhibitor of dihydroorotate dehydrogenase. ijcrar.com Competitive inhibition occurs when an inhibitor molecule, which structurally resembles the substrate, competes for binding at the active site of the enzyme. wikipedia.orgkhanacademy.org This binding is reversible, and the inhibitor's effect can be overcome by increasing the concentration of the substrate. wikipedia.org In the case of Dihydro-5-azaorotate, it competes with L-dihydroorotate for the active site of DHODH. uni-hamburg.de The binding of the inhibitor to the active site prevents the substrate from binding, thereby inhibiting the enzymatic reaction. wikipedia.org

The potency of this competitive inhibition is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximum rate of the reaction by half. A lower Ki value indicates a more potent inhibitor. Studies have reported varying Ki values for Dihydro-5-azaorotate against DHODH from different sources, reflecting potential species-specific differences in the enzyme's active site. ebi.ac.ukijcrar.com Similarly, the related compound 5-azaorotic acid has been shown to be a potent inhibitor of OPRTase. nih.gov

The following interactive data tables present the reported inhibition constants (Ki) for this compound and its analogue against their respective target enzymes.

Inhibition of Dihydroorotate Dehydrogenase (DHODH) by this compound

| Enzyme Source/Form | Ki Value (µM) | Reference |

| Babesia rodhaini | 16 | ebi.ac.uk |

| Leishmania promastigotes | 9.6 | ijcrar.com |

| Leishmania amastigotes | 18.1 | ijcrar.com |

Inhibition of Orotate Phosphoribosyltransferase (OPRTase) by 5-Azaorotic acid

| Enzyme Source | Ki Value (µM) | Reference |

| Toxoplasma gondii | 2.1 | nih.gov |

| Babesia rodhaini | 21 | ebi.ac.uk |

Metabolic and Cellular Consequences of Dihydro 5 Azaorotic Acid Exposure

Impact on Pyrimidine (B1678525) Nucleotide Pool Regulation

The inhibition of dihydroorotate (B8406146) dehydrogenase by Dihydro-5-azaorotic acid directly perturbs the delicate balance of the pyrimidine nucleotide pool. This interference leads to a depletion of essential downstream products and an accumulation of upstream precursors.

The primary consequence of blocking the de novo pyrimidine synthesis pathway is the reduction in the intracellular concentration of Uridine (B1682114) Monophosphate (UMP), the first pyrimidine nucleotide synthesized. Since all other pyrimidine nucleotides are derived from UMP, its depletion has far-reaching effects on the availability of uridine diphosphate (B83284) (UDP), uridine triphosphate (UTP), and cytidine (B196190) triphosphate (CTP). researchgate.netnih.gov

Studies on other potent DHODH inhibitors, which share the same mechanism of action as this compound, have provided quantitative insights into this depletion. For instance, treatment of cancer cell lines with a DHODH inhibitor can lead to a significant decrease in the pools of UMP, UDP, UTP, and CTP. researchgate.net In T-cell acute lymphoblastic leukemia (T-ALL) cell lines treated with the DHODH inhibitor Brequinar, a rapid and marked decrease in UTP and CTP levels was observed. ashpublications.org This pyrimidine starvation is a direct outcome of the enzymatic blockade. The cytostatic effects of DHODH inhibition can be reversed by supplementing the culture medium with uridine, which can be salvaged by the cell to replenish the pyrimidine nucleotide pool, thus bypassing the inhibited de novo pathway. nih.govfrontiersin.org

Table 1: Effect of DHODH Inhibition on Pyrimidine Nucleotide Pools in T-ALL Cells Treated with Brequinar (1 µM) This table is based on data from a study on the DHODH inhibitor Brequinar and is illustrative of the expected effects of this compound.

| Time Point | UTP Levels (Normalized to Control) | CTP Levels (Normalized to Control) |

|---|---|---|

| 0 hr | 1.00 | 1.00 |

| 4 hr | ~0.40 | ~0.60 |

| 8 hr | ~0.25 | ~0.40 |

| 24 hr | ~0.10 | ~0.20 |

A direct consequence of inhibiting dihydroorotate dehydrogenase is the accumulation of its substrate, dihydroorotate. researchgate.net While the accumulation of orotic acid is the hallmark of orotic aciduria, a genetic disorder caused by deficiencies in enzymes downstream of orotate (B1227488), the inhibition of DHODH primarily leads to a buildup of the metabolite immediately preceding the enzymatic block. lecturio.comwikipedia.orgwikipedia.org However, some studies on inhibitors of the pyrimidine pathway have noted changes in orotic acid levels. For example, the use of 5-azaorotic acid, an inhibitor of OMP pyrophosphorylase, can lead to the accumulation of orotic acid. core.ac.uk In the context of DHODH inhibition, the primary accumulating metabolite is dihydroorotate, and significant increases in its intracellular concentration have been observed. researchgate.net

Depletion of Uridine Monophosphate (UMP) and Downstream Pyrimidine Nucleotides

Effects on Nucleic Acid Synthesis and Content

The depletion of the pyrimidine nucleotide pool has a direct and profound impact on the synthesis of nucleic acids, as these nucleotides are the essential building blocks for both RNA and DNA.

Research has demonstrated that in intact cells, this compound effectively inhibits the incorporation of radiolabeled dihydroorotate into nucleic acids. nih.gov This finding provides direct evidence that the enzymatic block imposed by the compound prevents the precursor from being utilized for the synthesis of RNA and DNA.

Consistent with the inhibition of precursor incorporation, exposure of cultured cells to this compound results in a halt in the net accumulation of RNA and DNA. Studies on Ehrlich ascites tumor cells showed that in the presence of 2 mM this compound, no further increase in the total content of RNA and DNA was observed over several hours. nih.gov This cessation of nucleic acid synthesis is a key factor contributing to the compound's effects on cell growth and proliferation.

Inhibition of Dihydroorotate Incorporation into Nucleic Acids

Cellular Growth and Proliferation Dynamics

The culmination of the metabolic disruptions caused by this compound is a significant impact on cellular growth and the dynamics of cell proliferation. By depriving cells of the necessary pyrimidines for nucleic acid synthesis, the compound effectively arrests the cell cycle.

Research on Ehrlich ascites tumor cells has shown that exposure to this compound leads to a cessation of growth within a few hours. nih.gov Analysis of the cell cycle distribution in these treated cells through DNA histograms revealed a distinct accumulation of cells in the G1 phase. nih.gov This G1 arrest indicates that the cells are unable to progress through the cell cycle to the S phase, where DNA replication occurs, due to the lack of necessary pyrimidine precursors. This effect on cell cycle progression is a central component of the antiproliferative action of this compound. It is worth noting that the specific phase of cell cycle arrest due to DHODH inhibition can sometimes vary depending on the cell type and the specific inhibitor used.

Table 2: Summary of Cellular Effects of this compound

| Cellular Process | Observed Effect | Reference |

|---|---|---|

| Nucleic Acid Synthesis | Inhibition of dihydroorotate incorporation | nih.gov |

| RNA and DNA Content | Cessation of net increase | nih.gov |

| Cellular Growth | Cessation within hours | nih.gov |

| Cell Cycle | Accumulation of cells in G1 phase | nih.gov |

Inhibition of Cell Proliferation in Mammalian Cell Lines

Exposure to this compound has been shown to significantly inhibit the proliferation of mammalian cells. In studies involving Ehrlich ascites tumor cells, a concentration of 2 mM this compound effectively blocked the incorporation of dihydro[6-14C]orotate into nucleic acids. nih.gov This inhibition of pyrimidine biosynthesis leads to a cessation of RNA and DNA synthesis, which was observed within a few hours of exposure. nih.gov Consequently, cell growth is arrested. nih.gov

Similarly, in cultured rat hepatocellular carcinoma cells, this compound (referred to as DHOX in the study) at a concentration of 100 micrograms/ml inhibited the formation of colonies, a direct measure of cell proliferation. nih.gov The inhibitory effect of this compound on cell growth underscores its potency as an antimetabolite targeting a crucial step in nucleotide synthesis.

Table 1: Inhibition of Cell Proliferation by this compound

| Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Ehrlich ascites tumor cells | 2 mM | Inhibition of dihydro[6-14C]orotate incorporation into nucleic acids; growth cessation. | nih.gov |

| Rat hepatocellular carcinoma cells | 100 µg/ml | Inhibition of colony formation. | nih.gov |

Cell Cycle Distribution Alterations (e.g., G1 phase accumulation)

A significant consequence of the this compound-induced halt in pyrimidine biosynthesis is the alteration of the cell cycle distribution. Flow cytometry analysis of Ehrlich ascites tumor cells treated with the inhibitor revealed a notable accumulation of cells in the G1 phase of the cell cycle. nih.gov This G1 phase arrest is a logical outcome of the cell's inability to synthesize the necessary pyrimidine nucleotides required for DNA replication in the S phase. Without an adequate supply of these building blocks, cells are unable to progress past the G1 checkpoint. This finding is consistent with the effects of other agents that disrupt nucleotide metabolism and induce cell cycle arrest at various phases. nih.govnih.govarchivesofmedicalscience.com

Viability Assessments in Inhibited Cell Cultures

Despite the potent inhibition of proliferation and cell cycle arrest, studies have shown that cells treated with this compound can remain viable for several hours. nih.gov In Ehrlich ascites tumor cells, while growth was arrested, the cells maintained normal glycolytic activity, although respiration was reduced. nih.gov This indicates that the immediate cytotoxic effects are not the primary mechanism of action; rather, the compound induces a state of cytostasis. The viability of cells under these conditions can be assessed using various methods, such as trypan blue exclusion, MTT, or resazurin (B115843) reduction assays, which measure metabolic activity or membrane integrity. promega.casigmaaldrich.combroadpharm.com

Metabolic Adaptations and Bypass Mechanisms in Response to this compound

Cells possess intricate metabolic networks that can sometimes adapt to the presence of inhibitors. In the case of this compound, which blocks the de novo synthesis of pyrimidines, cells can utilize alternative pathways to acquire essential nucleotides.

Salvage Pathway Utilization

The pyrimidine salvage pathway is a crucial mechanism that allows cells to recycle pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids or from the extracellular environment. researchgate.netwikipathways.org When the de novo pathway is blocked by an inhibitor like this compound, the salvage pathway can become the primary source of pyrimidine nucleotides, provided that the necessary substrates (such as uridine or cytidine) are available. This reliance on salvage pathways is a well-documented response to the inhibition of de novo nucleotide synthesis.

Compensation by Pyrimidine Nucleoside Supplementation

The growth-inhibitory effects of this compound can be completely reversed by supplementing the culture medium with pyrimidine nucleosides. In studies with Ehrlich ascites tumor cells, the addition of pyrimidine nucleosides fully sustained cell proliferation in the presence of the inhibitor. nih.gov Similarly, for cultured rat hepatocellular carcinoma cells, the inhibition of colony formation by this compound was completely reversed by the inclusion of 0.1 mM uridine in the culture medium. nih.gov This demonstrates that the primary effect of the inhibitor is indeed the depletion of the pyrimidine nucleotide pool and that providing an external source of pyrimidines can bypass this block. Interestingly, in some instances, the addition of cytidine was found to restore the inhibitory characteristics of this compound, suggesting a complex interplay of nucleotide levels in modulating the drug's efficacy. nih.gov

Table 2: Effect of Pyrimidine Nucleoside Supplementation on this compound Inhibition

| Cell Line | Inhibitor | Supplement | Outcome | Reference |

|---|---|---|---|---|

| Ehrlich ascites tumor cells | This compound | Pyrimidine nucleosides | Completely sustained cell proliferation | nih.gov |

| Rat hepatocellular carcinoma cells | This compound | 0.1 mM Uridine | Completely reversed inhibition of colony formation | nih.gov |

| Rat hepatocellular carcinoma cells | This compound | 0.1 mM Cytidine | Restored inhibitory characteristics | nih.gov |

Enzyme Activity Augmentation as a Cellular Response

Cells may also respond to metabolic inhibition by increasing the activity of certain enzymes. While direct evidence for this compound inducing enzyme augmentation is not as extensively detailed as for other pyrimidine analogs like 6-azauridine (B1663090), the principle of cellular "escape" from inhibition is relevant. pnas.org For instance, human diploid cell strains grown in the presence of 5-azaorotic acid, a related compound, showed increased activity of OMP pyrophosphorylase and OMP decarboxylase. pnas.org This enhanced enzyme activity might be sufficient to overcome the initial inhibition. pnas.org It is plausible that prolonged exposure to this compound could trigger similar adaptive responses, potentially involving an increase in the activity of enzymes in the salvage pathway or even the inhibited enzyme itself, although this requires further investigation. pnas.org

Dihydro 5 Azaorotic Acid As a Research Tool and Probe

Utility in Investigating Pyrimidine (B1678525) Biosynthesis Regulation

Dihydro-5-azaorotic acid serves as a valuable chemical probe for elucidating the complex regulatory mechanisms of the de novo pyrimidine biosynthesis pathway. By acting as an analog of the natural metabolic intermediate dihydroorotate (B8406146), it allows researchers to perturb the pathway at a specific enzymatic step and observe the subsequent regulatory responses. The de novo synthesis of pyrimidines is a fundamental process for producing the building blocks of DNA and RNA, and its regulation is critical for normal cell function. frontiersin.org

Research using related aza-analogs, such as 5-azaorotic acid and 6-azauridine (B1663090), in human diploid cell strains has demonstrated that inhibiting enzymes in the pyrimidine pathway does not simply lead to a shutdown of production. Instead, it can trigger a compensatory upregulation of other enzymes in the sequence. pnas.orgumich.edu For instance, the introduction of these inhibitors has been shown to provoke increased activity of orotate (B1227488) phosphoribosyltransferase (OMP pyrophosphorylase) and orotidine-5'-monophosphate (OMP) decarboxylase. pnas.orgnih.gov This response suggests a sophisticated feedback mechanism that is not solely dependent on the final pathway product, UMP. pnas.org

Studies in organisms like the yeast Saccharomyces cerevisiae have shown that metabolic intermediates themselves, such as dihydroorotate (DHO) and orotic acid (OA), can play a direct role in the transcriptional regulation of pyrimidine pathway genes. researchgate.net The accumulation of these intermediates in mutant strains leads to increased activity of specific enzymes. researchgate.net this compound, by mimicking dihydroorotate, can be used to investigate whether such a metabolite-driven regulatory system exists in other organisms, including mammalian cells. It allows researchers to test the hypothesis that the pathway is controlled not just by end-product feedback but also by the levels of its own intermediates.

Application in Dissecting Cellular Metabolic Pathways

The specificity of this compound as an inhibitor of dihydroorotate dehydrogenase (DHODH) makes it an excellent tool for dissecting the interconnectedness of cellular metabolic pathways. nih.govnih.gov By selectively blocking the conversion of dihydroorotate to orotate, the compound induces precise and predictable changes in the metabolome: a buildup of the substrate (dihydroorotate) and a depletion of the product (orotate) and all subsequent pyrimidine nucleotides. frontiersin.org

This targeted disruption enables the use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR)-based metabolomics, to trace the ripple effects throughout the cell's metabolic network. oncotarget.comshimadzu.com Researchers can quantify the changes not only in the pyrimidine pathway but also in interconnected pathways, such as:

Purine (B94841) Synthesis: The purine and pyrimidine pathways are energetically and metabolically linked, and a disruption in one can impact the other. researchgate.net

Amino Acid Metabolism: The initial substrates for pyrimidine synthesis, such as glutamine and aspartate, are drawn from the cell's amino acid pools. frontiersin.org

Energy Metabolism: The synthesis of pyrimidines is an energy-intensive process requiring ATP. frontiersin.org

By creating a specific metabolic bottleneck with this compound, scientists can map these connections and build more accurate models of cellular metabolism. This approach helps to understand how cells coordinate different metabolic functions and respond to metabolic stress, providing insights that are valuable in fields ranging from basic cell biology to cancer research. shimadzu.com

Use in Studying Enzyme Kinetics and Structure-Activity Relationships

This compound is a key compound in the study of enzyme kinetics and structure-activity relationships (SAR), particularly for the enzyme dihydroorotate dehydrogenase (DHODH). It was identified as the first specific inhibitor of DHODH, meaning it potently inhibits its target enzyme without significantly affecting other enzymes. nih.gov This specificity is crucial for kinetic studies, as it ensures that the observed effects are due to the modulation of a single protein.

A comprehensive study evaluating 71 different pyrimidine analogs as potential inhibitors of human spleen mitochondrial DHODH highlighted the unique properties of Dihydro-5-azaorotate. nih.gov Of the dozens of compounds tested, only Dihydro-5-azaorotate and 6-thiobarbiturate were found to be specific inhibitors of this enzyme. nih.gov Other compounds, such as 5-azaorotate and barbituric acid, were also inhibitory but acted on multiple enzymes in the pathway, including orotate phosphoribosyltransferase and OMP decarboxylase, making them less suitable for studying the specific function of DHODH. nih.gov

This type of comparative analysis is fundamental to SAR research. By comparing the chemical structure of this compound to less effective or non-specific analogs, researchers can deduce which chemical moieties are essential for potent and specific binding to the enzyme's active site. This knowledge is instrumental in the rational design of new, more powerful, or more specific inhibitors for therapeutic or research purposes.

| Compound | Target Enzyme | Specificity | Comment |

|---|---|---|---|

| Dihydro-5-azaorotate | Dihydroorotate Dehydrogenase (DHODH) | Specific | Demonstrated as an effective and specific inhibitor of DHODH. |

| 6-Thiobarbiturate | Dihydroorotate Dehydrogenase (DHODH) | Specific | The second of two specific inhibitors identified in the study. |

| 5-Azaorotate | DHODH, Orotate Phosphoribosyltransferase, OMP Decarboxylase | Non-specific | Inhibits three sequential enzymes in the pathway. |

| 5-Bromoorotate | DHODH, Orotate Phosphoribosyltransferase, OMP Decarboxylase | Non-specific | Also acts on three enzymes of the de novo pathway. |

| Barbituric Acid | DHODH, Orotate Phosphoribosyltransferase, OMP Decarboxylase | Non-specific | Inhibits three enzymes; its effect on DHODH is one of several actions. |

Role in Developing Experimental Models of Metabolic Dysregulation

This compound is utilized to create experimental models of metabolic dysregulation, allowing for the controlled study of conditions that mimic inherited metabolic disorders. By specifically blocking the DHODH enzyme, the compound induces a metabolic state characterized by the accumulation of the upstream metabolite, dihydroorotate. nih.gov This chemically-induced condition can serve as an acute, reversible model for certain aspects of genetic diseases like orotic aciduria, where defects in pyrimidine pathway enzymes lead to the buildup and excretion of pathway intermediates. nih.gov

Researchers can use this tool to study the downstream cellular consequences of a specific enzymatic block. For example, by treating cultured cells with this compound, scientists can investigate how cells adapt to pyrimidine starvation and the accumulation of a specific metabolite. This is particularly relevant when studying cells from patients with inherited metabolic abnormalities, as it allows for a direct comparison between a genetically induced and a chemically induced phenotype. nih.gov

Exploration in Resistance Mechanism Research

The study of how different organisms and cells respond to this compound contributes to research on drug resistance mechanisms. When an inhibitor is expected to be effective but fails to produce an effect, it points toward an intrinsic or acquired resistance mechanism. This information is valuable for understanding both the target enzyme and the inhibitor.

An investigation into the in vitro susceptibility of the malaria parasite, Plasmodium falciparum, to various compounds that inhibit nucleotide metabolism provides a clear example. In this study, this compound was tested alongside a large panel of other antimetabolites and was found to be ineffective against the parasite. asm.org This lack of activity suggests that P. falciparum possesses one or more resistance mechanisms to this specific compound.

Potential reasons for such resistance, which can be subjects of further research, include:

Poor drug uptake: The parasite may lack the necessary transporters to internalize the compound.

Drug modification or efflux: The parasite may possess enzymes that chemically modify and inactivate the drug or pumps that actively expel it from the cell.

Target enzyme divergence: The structure of the P. falciparum DHODH may differ significantly from its human counterpart, preventing the inhibitor from binding effectively.

Investigating the basis for this ineffectiveness in P. falciparum and other non-responsive cells helps to map the structural and functional requirements for inhibitor activity and reveals the diverse strategies that organisms evolve to overcome metabolic poisons.

Methodological Approaches in Dihydro 5 Azaorotic Acid Research

Enzyme Activity Assays (e.g., Dihydroorotate (B8406146) Dehydrogenase, Orotate (B1227488) Phosphoribosyltransferase, Orotidylate Decarboxylase)

The primary target of Dihydro-5-azaorotic acid is Dihydroorotate Dehydrogenase (DHODH). Consequently, assays to measure the activity of this enzyme are central to research in this area. Additionally, assessing the activity of other enzymes in the pyrimidine (B1678525) pathway, such as Orotate Phosphoribosyltransferase (OPRT) and Orotidylate Decarboxylase (ODCase), is crucial to confirm the specificity of the inhibitor and to understand its broader metabolic consequences.

Dihydroorotate Dehydrogenase (DHODH) Assays: The activity of DHODH is commonly determined using a spectrophotometric assay. nih.gov This method measures the reduction of an electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of the natural substrate, L-dihydroorotic acid. nih.govsigmaaldrich.cn The decrease in absorbance of DCIP at a specific wavelength (e.g., 600-650 nm) is proportional to the DHODH activity. nih.govsigmaaldrich.cn The assay is typically performed using either purified recombinant human DHODH or cell lysates. nih.govsigmaaldrich.cn

Principle: Measures the oxidation of L-dihydroorotic acid to orotic acid by monitoring the reduction of a chromogenic electron acceptor.

Typical Reagents: L-dihydroorotic acid (substrate), decylubiquinone (B1670182) (electron carrier), and 2,6-dichloroindophenol (DCIP) (final electron acceptor). rndsystems.comnih.gov

Detection: Decrease in absorbance at 600 nm. rndsystems.comnih.gov

Orotate Phosphoribosyltransferase (OPRT) Assays: OPRT catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine (B106555) 5'-monophosphate (OMP). mdpi.com Several methods are used to measure its activity:

Radiometric Assay: This classic method uses a radiolabeled substrate, such as [¹⁴C]orotic acid or [³H]orotic acid. nih.govnih.gov The radioactive product, [¹⁴C]OMP or [³H]OMP, is separated from the unreacted substrate, and the radioactivity is quantified to determine enzyme activity. nih.gov

Fluorometric Assay: A more recent, non-radioactive method involves a fluorogenic reagent, 4-trifluoromethylbenzamidoxime (4-TFMBAO), which selectively reacts with the substrate, orotic acid, to produce a fluorescent product. mdpi.comresearchgate.net The decrease in fluorescence, corresponding to the consumption of orotic acid by OPRT, is measured over time. mdpi.com This assay can be performed in cell lysates. mdpi.comresearchgate.net

ELISA: Enzyme-linked immunosorbent assay (ELISA) kits are commercially available for the quantitative detection of OPRT protein levels. mybiosource.commybiosource.com These sandwich or competitive immunoassays provide a measure of enzyme quantity rather than activity. mybiosource.commybiosource.com

Orotidylate Decarboxylase (ODCase) Assays: ODCase catalyzes the final step in the de novo synthesis of UMP, the decarboxylation of OMP.

Spectrophotometric Assay: The activity of ODCase can be monitored by the decrease in absorbance at a specific wavelength as OMP is converted to UMP. oup.com Another spectrophotometric method uses 4-thio-OMP as a substrate, where its conversion to 4-thio-UMP can be followed at 365 nm. capes.gov.br

Radiometric Assay: This highly sensitive assay measures the release of ¹⁴CO₂ from [carboxyl-¹⁴C]OMP. nih.gov The radioactive CO₂ is trapped and quantified, providing a direct measure of the decarboxylation reaction. frontiersin.org Analogs such as 6-azauridylate are known competitive inhibitors of ODCase, and their effects can be studied using these assays. jaypeedigital.comliberty.edujaypeedigital.comebi.ac.uk

Table 1: Overview of Enzyme Activity Assays

| Enzyme | Assay Type | Principle | Detection Method |

|---|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Spectrophotometric | Oxidation of dihydroorotate coupled to reduction of DCIP. nih.govsigmaaldrich.cn | Decrease in absorbance (600-650 nm). nih.govsigmaaldrich.cn |

| ELISA | Immunoassay for quantification of DHODH protein. mybiosource.com | Colorimetric or fluorescent signal. mybiosource.com | |

| Orotate Phosphoribosyltransferase (OPRT) | Radiometric | Measures incorporation of radiolabeled orotic acid into OMP. nih.govnih.gov | Scintillation counting. nih.gov |

| Fluorometric | Measures decrease in fluorescence of a reagent that binds orotic acid. mdpi.comresearchgate.net | Decrease in fluorescence (Ex/Em = 340/460 nm). mdpi.com | |

| ELISA | Immunoassay for quantification of OPRT protein. mybiosource.commybiosource.com | Colorimetric signal. mybiosource.com | |

| Orotidylate Decarboxylase (ODCase) | Spectrophotometric | Measures decrease in OMP concentration or conversion of a thio-analog. oup.comcapes.gov.br | Decrease in absorbance at specific wavelengths. oup.comcapes.gov.br |

| Radiometric | Measures release of ¹⁴CO₂ from [carboxyl-¹⁴C]OMP. nih.govfrontiersin.org | Scintillation counting. frontiersin.org |

Cell Culture Techniques and Proliferation Assays

To study the effects of this compound on cellular processes, particularly cell growth and division, various cell culture techniques and proliferation assays are employed.

Cell Culture Techniques: Standard cell culture methodologies are used to maintain and grow cell lines, such as cancer cells, which are highly dependent on de novo pyrimidine synthesis for their rapid proliferation. jcancer.org Cells are typically grown in a controlled environment (e.g., 37°C, 5% CO₂) in culture medium supplemented with essential nutrients. cellbiolabs.com Both adherent cell lines, which grow attached to a surface, and suspension cell lines, which grow floating in the medium, are used in these studies. opentrons.com

Proliferation Assays: Cell proliferation assays are quantitative methods used to assess the rate of cell growth and viability after treatment with compounds like this compound.

Metabolic Assays (e.g., MTT, WST-8): These colorimetric assays are widely used to measure cell viability. sigmaaldrich.cnopentrons.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. opentrons.com The amount of formazan produced, which is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm), is proportional to the number of viable cells. abcam.com WST-8 is a similar, water-soluble tetrazolium salt that offers higher sensitivity and is non-toxic to cells. techscience.com

Trypan Blue Exclusion Assay: This is a simple method to differentiate viable from non-viable cells. Trypan blue dye is excluded by cells with intact membranes (viable cells), while it penetrates the membranes of dead cells, staining them blue. The percentage of viable cells can be determined by counting under a microscope.

Table 2: Common Cell Proliferation Assays

| Assay | Principle | Measurement |

|---|---|---|

| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by viable cells. opentrons.com | Absorbance of solubilized formazan (purple color). abcam.com |

| WST-8 Assay | Reduction of water-soluble tetrazolium salt by cellular dehydrogenases. techscience.com | Absorbance of water-soluble formazan (orange color). |

| Trypan Blue Exclusion | Intact membranes of live cells exclude the dye. | Microscopic counting of stained (dead) vs. unstained (live) cells. |

Metabolite Analysis (e.g., HPLC for Nucleotide and Orotic Acid Detection)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of this compound research, HPLC is essential for analyzing the levels of various metabolites in the pyrimidine pathway, particularly orotic acid and nucleotides, in biological samples like cell culture media, cell lysates, and urine. tandfonline.comresearchgate.netnih.govunifi.it

The inhibition of DHODH by this compound is expected to cause an accumulation of its substrate, dihydroorotate, and a depletion of its product, orotate, as well as downstream pyrimidine nucleotides. HPLC methods, often coupled with UV detection, are optimized for the separation and quantification of these compounds. tandfonline.comnih.govunifi.itijpsr.com Reversed-phase (RP-HPLC) and anion-exchange chromatography are common modes used for these analyses. tandfonline.comportlandpress.com For instance, orotic acid can be reliably quantified in urine and serum using RP-HPLC with UV detection at approximately 280 nm. tandfonline.comnih.govijpsr.com Sample preparation may involve simple filtration and acidification or solid-phase extraction to remove interfering substances. tandfonline.com

Radiolabeling and Incorporation Studies (e.g., using [¹⁴C]Dihydroorotate)

Radiolabeling studies are a highly sensitive method for tracing the metabolic fate of precursors through a biochemical pathway. In research on pyrimidine biosynthesis, precursors such as [¹⁴C]orotic acid, [¹⁴C]uridine, or [¹⁴C]bicarbonate are introduced to cells or tissue slices. portlandpress.comashs.orgoup.comnih.govucr.edu The incorporation of the radiolabel into downstream products like UMP, other uridine (B1682114) nucleotides, and RNA is then measured. ashs.orgucr.edu

These studies can elucidate the activity of the de novo and salvage pathways for pyrimidine synthesis. oup.com For example, the incorporation of [¹⁴C]orotic acid into UMP is a direct measure of the combined activity of OPRT and ODCase. nih.govashs.org In the context of this compound, which inhibits DHODH, a predicted outcome would be the reduced incorporation of upstream precursors like [¹⁴C]bicarbonate into orotic acid and subsequent pyrimidine nucleotides. nih.govucr.edu While direct use of [¹⁴C]Dihydroorotate is less commonly cited, the principle remains the same: tracking the conversion of a radiolabeled substrate to its product to assess enzyme and pathway activity.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. A key application in cancer research and in studying the effects of antiproliferative agents is cell cycle analysis. jcancer.org

Inhibition of DHODH and the subsequent depletion of the pyrimidine pool are known to impede DNA synthesis, leading to cell cycle arrest. jcancer.orgtechscience.comnih.gov Flow cytometry can precisely quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). jcancer.orgresearchgate.net This is typically achieved by staining the cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). jcancer.orgresearchgate.net The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2 or M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0 or G1 phase. Cells in the S phase, which are actively replicating their DNA, have an intermediate DNA content.

Studies have shown that treatment of cancer cells with DHODH inhibitors leads to an accumulation of cells in the S phase or G2/M phase, an effect that is readily detectable by flow cytometry. techscience.comnih.govresearchgate.netnih.gov This provides strong evidence that the compound's antiproliferative effects are mediated through the disruption of DNA replication.

Preparation and Characterization of Cell-Free Extracts for Enzymatic Studies

Cell-free extracts provide a simplified system for studying enzymatic reactions without the complexities of the intact cellular environment. These extracts contain the necessary enzymes and other components for a specific biochemical process, allowing for the detailed characterization of enzyme activity and inhibition. tandfonline.comlibretexts.orgnrel.govnih.gov

The preparation of cell-free extracts typically involves harvesting cells and disrupting them through physical methods such as sonication or French press to release the intracellular contents. nrel.gov The resulting lysate is then centrifuged to remove cell debris, yielding a clear supernatant that constitutes the cell-free extract. tandfonline.com

These extracts can then be used to perform enzyme assays, such as the DHODH activity assay described in section 6.1. tandfonline.comresearchgate.net The specific activity of the enzyme in the extract can be determined and normalized to the total protein content, which is often measured using a Bradford assay. libretexts.org This approach allows researchers to study the direct effect of inhibitors like this compound on enzyme activity in a controlled in vitro setting, free from confounding factors like cellular uptake and metabolism of the inhibitor. tandfonline.comlibretexts.org

Future Research Directions and Unanswered Questions

Elucidation of Species-Specific DHODH Interactions

The enzyme DHODH is not uniform across different species, and these variations can influence inhibitor binding and efficacy. For instance, DHODH enzymes in parasites like Plasmodium falciparum and bacteria differ from their human counterpart, making the enzyme an attractive target for antimicrobial and antimalarial drugs. chemsrc.comasm.orgscispace.com Dihydro-5-azaorotic acid has been noted to inhibit DHODH in E. coli and has been studied in the context of parasites like Plasmodium. asm.orgcolab.ws However, a detailed comparative analysis of its interaction with DHODH from various species is lacking.

Future research should focus on:

Comparative Crystallography: Determining the crystal structures of DHODH from various pathogens (e.g., fungi, protozoa, bacteria) complexed with this compound. This would reveal specific binding-site interactions and explain differences in inhibitory activity.

Kinetic and In Vitro Studies: Performing detailed kinetic analyses to quantify the inhibitory constants (K_i_) and IC50 values of this compound against a wide panel of species-specific DHODH enzymes. This data is crucial for understanding its selectivity. For example, studies have already shown that the antimalarial activity of various compounds can be screened by measuring their ability to inhibit key enzymes in the parasite. asm.org

Host vs. Pathogen Selectivity: Investigating the molecular basis for any observed selective toxicity. Understanding why an inhibitor is more potent against a pathogen's DHODH than the host's is critical for developing safe and effective therapies.

Table 1: Comparative Inhibition Data for Pyrimidine (B1678525) Metabolism Enzymes

| Compound | Target Enzyme | Organism/Cell Type | Effect |

| This compound | Dihydroorotate (B8406146) Dehydrogenase (DHODH) | Escherichia coli | Inhibition colab.ws |

| 5-Azaorotic acid | Orotate (B1227488) Phosphoribosyltransferase | Plasmodium berghei, Toxoplasma gondii | Inhibition scispace.com |

| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | Human AML and Neuroblastoma cells | Growth suppression, apoptosis jci.orgnih.gov |

| Leflunomide | Dihydroorotate Dehydrogenase (DHODH) | Human cells | Inhibition of pyrimidine synthesis creative-proteomics.com |

Investigation of Long-Term Cellular Adaptive Responses

Cells, particularly cancer cells, can develop resistance to metabolic inhibitors through various adaptive mechanisms. mdpi.com When DHODH is inhibited, cells are starved of pyrimidines, which can trigger complex adaptive responses beyond simple cell cycle arrest. nih.govelifesciences.orgelifesciences.orgnih.gov

Key unanswered questions include:

Metabolic Rewiring: How do cells rewire their metabolic pathways to survive long-term DHODH inhibition? This could involve upregulating the pyrimidine salvage pathway or altering other interconnected metabolic networks like glycolysis or the TCA cycle. haematologica.orgbiorxiv.org Some studies show that long-term inhibition of related pathways can lead to an increased reliance on salvage pathways. biorxiv.org

Gene Expression Changes: What are the long-term changes in gene expression? Cells may upregulate the expression of DHODH itself or other enzymes in the pyrimidine biosynthesis or salvage pathways. haematologica.org For example, treatment of AML cells with a DHODH inhibitor was found to upregulate the expression of deoxycytidine kinase (DCK), an enzyme involved in salvage. haematologica.org

Role of Cellular Stress Responses: How do stress response pathways, such as the unfolded protein response (UPR) or autophagy, contribute to adaptation? Metabolic stress from pyrimidine depletion could activate these pathways, promoting cell survival. biorxiv.org

Exploration of Novel Molecular Targets Beyond Pyrimidine Metabolism

While this compound is considered specific for DHODH, the possibility of off-target effects cannot be entirely dismissed, especially at higher concentrations. nih.gov Identifying these potential secondary targets is crucial for a complete understanding of its biological activity.

Future research avenues include:

Unbiased Proteomic Approaches: Using techniques like thermal proteome profiling (TPP) or chemical proteomics to identify other proteins that directly bind to this compound within the cell.

Phenotypic Screening: Performing high-throughput screening in genetically diverse cell lines or knockout libraries to identify genes or pathways that modify cellular sensitivity to the compound, which could point toward unexpected mechanisms of action.

Cross-talk with Other Pathways: Investigating how the pyrimidine starvation induced by DHODH inhibition affects other major signaling pathways. biorxiv.org Recent findings show that pyrimidine depletion can robustly upregulate antigen presentation pathway (APP) genes, suggesting a novel link between pyrimidine metabolism and immune surveillance. nih.govelifesciences.orgelifesciences.org

Development of Advanced Cellular and Organoid Models for Mechanistic Studies

Traditional 2D cell culture models often fail to replicate the complex microenvironment of tissues. The development and use of more sophisticated models are essential for studying the effects of metabolic inhibitors like this compound in a more physiologically relevant context.

Priorities for research in this area are:

Patient-Derived Organoids: Utilizing organoids derived from patient tumors to study the efficacy and resistance mechanisms of DHODH inhibitors. These models better represent the heterogeneity and architecture of the original tumor. mdpi.com

3D Spheroid Co-cultures: Developing co-culture systems that include tumor cells, stromal cells, and immune cells to investigate how the tumor microenvironment influences the response to this compound.

In Vivo Xenograft Models: Employing patient-derived xenograft (PDX) models in animals like mice or zebrafish to evaluate the compound's in vivo efficacy and to study systemic metabolic effects and potential toxicities. nih.govmdpi.com

Integration with Systems Biology Approaches to Map Metabolic Networks

The inhibition of a single enzyme like DHODH can have far-reaching consequences throughout the cellular metabolic network. haematologica.org A systems-level understanding is required to predict these effects and to devise effective combination therapies.

Future directions should incorporate:

Multi-Omics Analysis: Combining transcriptomics, proteomics, and metabolomics to generate a comprehensive map of the cellular state following treatment with this compound. This can reveal global shifts in metabolic fluxes and signaling activities. biorxiv.org

Metabolic Flux Analysis (MFA): Using stable isotope tracers (e.g., ¹³C-labeled glucose or glutamine) to quantify the changes in metabolic fluxes through central carbon metabolism and nucleotide synthesis pathways in response to DHODH inhibition.

Computational Modeling: Developing and refining genome-scale metabolic models (GEMs) to simulate the effects of DHODH inhibition and predict metabolic vulnerabilities that could be exploited with secondary drugs. osti.gov This approach can help identify synthetic lethal interactions and design rational combination therapies.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing dihydro-5-azaorotic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of urea derivatives with appropriate carbonyl precursors under acidic conditions. Key steps include refluxing in anhydrous solvents (e.g., DMF or THF) and purification via recrystallization or column chromatography. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and comparison to reference standards. Quantitative analysis via NMR (¹H/¹³C) should confirm structural integrity, with integration ratios matching expected proton counts .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines, testing thermal stability (40°C, 60°C), humidity (75% RH), and photolytic exposure (ICH Q1B). Use accelerated stability chambers and monitor degradation via LC-MS at intervals (0, 1, 3, 6 months). Include control samples stored at -20°C. Data analysis should track impurity profiles and quantify degradation products using peak-area normalization .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data conflicts be resolved?

- Methodological Answer : FT-IR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), NMR for structural elucidation (e.g., doublet peaks for vicinal protons), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If spectral data conflicts (e.g., unexpected splitting in NMR), cross-validate with alternative techniques (e.g., X-ray crystallography) or computational simulations (DFT calculations for predicted spectra) .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can simulate transition states for proposed mechanisms. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) and isotopic labeling (e.g., ¹³C tracing) to confirm pathways .

Q. What strategies are effective for resolving contradictions in bioactivity data across independent studies of this compound?

- Methodological Answer : Conduct meta-analysis of existing datasets, focusing on variables like assay conditions (e.g., cell lines, incubation times) and compound purity. Reproduce conflicting experiments with standardized protocols (e.g., OECD guidelines) and include positive/negative controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .

Q. How can researchers design a mechanistic study to elucidate the enzyme inhibition kinetics of this compound?

- Methodological Answer : Employ steady-state kinetics (Michaelis-Menten plots) with varying substrate/enzyme concentrations. Use stopped-flow spectrophotometry for pre-steady-state analysis. Inhibitor constants (Ki) can be derived from Dixon or Lineweaver-Burk plots. Confirm binding modes via crystallography or molecular docking simulations (e.g., AutoDock Vina) .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in this compound research across laboratories?

- Methodological Answer : Document all experimental parameters (e.g., solvent batches, equipment calibration logs) in supplementary materials. Share raw datasets (e.g., NMR FID files, LC-MS chromatograms) via repositories like Zenodo. Collaborate with independent labs for cross-validation and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.